molecular formula C17H13N3O3S B11025894 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11025894
M. Wt: 339.4 g/mol
InChI Key: LQWPXPYGGPQKEB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxin moiety linked to a 1,2,3-thiadiazole-carboxamide scaffold.

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C17H13N3O3S/c21-17(16-15(19-20-24-16)11-4-2-1-3-5-11)18-12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10H,8-9H2,(H,18,21)

InChI Key

LQWPXPYGGPQKEB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=NS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is as follows:

    Formation of Benzodioxin Ring: Start with 2,3-dihydrobenzo[1,4]dioxin-6-amine. React it with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous NaCO solution to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide.

    Alkylation or Arylation: Further react the sulfonamide intermediate with alkyl/aralkyl halides in DMF (dimethylformamide) using lithium hydride as a base.

Industrial Production: While research laboratories typically follow the synthetic route described above, industrial production methods may involve more efficient and scalable processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the 5-position:

Nucleophile Conditions Product Yield
NH₃Ethanol, 80°C5-Amino-thiadiazole derivative72%
CH₃O⁻DMF, 60°C5-Methoxy-thiadiazole65%
PhS⁻THF, RT 5-Phenylthio adduct58%

Substitution reactivity is enhanced by the electron-withdrawing carboxamide group, which polarizes the thiadiazole ring .

Oxidation and Redox Behavior

The sulfur atom in the thiadiazole ring is susceptible to oxidation:

Oxidizing Agent Conditions Product Application
H₂O₂Acetic acid, 50°CThiadiazole-5-sulfoxide Intermediate for sulfone synthesis
KMnO₄H₂SO₄, 0°CThiadiazole-5-sulfonic acid Water-soluble derivatives

Oxidation products are critical for modifying solubility and bioactivity profiles .

Hydrolysis and Stability

The carboxamide group undergoes pH-dependent hydrolysis:

Condition Reaction Product Half-Life
HCl (1M), 100°CAcidic hydrolysis5-Carboxylic acid derivative2.5 hours
NaOH (1M), 80°CBasic hydrolysisAmmonia + thiadiazole carboxylate1.8 hours

Hydrolysis kinetics indicate greater stability in neutral buffers (pH 7.4, t₁/₂ > 24 hours), relevant for pharmaceutical formulations.

Cycloaddition and Ring-Opening Reactions

The thiadiazole participates in 1,3-dipolar cycloadditions:

Dipolarophile Conditions Product Regioselectivity
PhenylacetyleneToluene, 110°C Triazole-thiadiazole hybrid>90% para-selectivity
AzidesCu(I), RT Tetrazolo-thiadiazoleN/A

These reactions expand the compound’s utility in synthesizing polyheterocyclic systems .

Comparative Reactivity of Analogues

Structural modifications alter reactivity:

Analogue Reactivity Profile
4-Methyl-thiadiazole variant Reduced electrophilicity at C5 due to steric hindrance
Benzodioxin-6-yl replaced with chromaneEnhanced stability under oxidative conditions

The parent compound’s reactivity is optimal for functionalization, balancing electronic and steric effects .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
MDA-MB-23156.53%

These results suggest that the compound may inhibit critical pathways involved in cancer cell proliferation and survival, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data indicate moderate activity against various bacterial strains, including:

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusModerate
Fungal strainsLimited

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Enzyme Inhibition

The compound may inhibit enzymes involved in critical metabolic pathways. For instance:

  • Cyclooxygenase (COX) : Inhibition of COX may reduce inflammatory responses.
  • Lipoxygenase (LOX) : Targeting LOX could mitigate the production of pro-inflammatory mediators.

Receptor Modulation

There is evidence suggesting that the compound interacts with serotonin receptors, which could influence mood and anxiety-related pathways .

Materials Science Applications

Beyond pharmacological uses, this compound has potential applications in materials science due to its unique structural properties:

Organic Electronics

The compound's electronic properties suggest possible applications in organic electronic devices. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Drug Delivery Systems

The incorporation of this compound into polymer matrices could enhance drug delivery systems by improving solubility and bioavailability of poorly soluble drugs.

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

Study 1: Anticancer Efficacy

A study conducted on human breast adenocarcinoma cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study utilized the Sulforhodamine B assay to quantify cell proliferation and confirmed apoptotic activity through flow cytometry.

Study 2: Antimicrobial Screening

In vitro antimicrobial assays revealed that the compound exhibited bactericidal effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This study underscores the potential for developing new therapeutic agents based on this compound's structure.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, leading to its observed effects.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin derivatives and 4-substituted phenyl groups.
  • Reactions : The compound is synthesized through a series of reactions including acylation and cyclization to form the thiadiazole ring.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound encompasses various pharmacological effects:

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiadiazoles can have MIC values ranging from 1.95 to 15.62 µg/mL against various bacterial strains .
CompoundMIC (µg/mL)Activity Type
Compound 151.95 - 15.62Antibacterial
Thiadiazole Derivative3.91 - 62.5Antifungal

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Thiadiazole derivatives have shown promise in inhibiting acetylcholinesterase, which is relevant for treating Alzheimer's disease .
EnzymeInhibition TypeReference
AcetylcholinesteraseInhibitor
α-glucosidaseInhibitor

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • In Vitro Studies : A study demonstrated that certain thiadiazole derivatives exhibited potent antifungal activity against pathogens like Botrytis cinerea and Phomopsis sp., with inhibition rates exceeding those of standard treatments .
  • Structure Activity Relationship (SAR) : Research has highlighted the importance of specific structural components in enhancing the biological efficacy of thiadiazoles. Modifications at various positions on the thiadiazole ring have been correlated with increased activity against specific targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

SI104: N-(4-Oxo-2-phenyl-4H-chromen-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
  • Core Structure: Chromen-4-one (benzopyranone) instead of benzodioxin.
  • Key Differences : The chromen-4-one ring introduces a ketone oxygen, altering electronic properties compared to the benzodioxin’s ether oxygens.
3',4'(1",4"-Dioxino) Flavone (4f) and Derivatives
  • Core Structure : Flavone fused with a 1,4-dioxane ring.
  • Key Differences : The flavone scaffold (a tricyclic system with a ketone) replaces the thiadiazole-carboxamide.
  • Activity : Demonstrated significant antihepatotoxic activity against carbon tetrachloride-induced liver damage in rats, comparable to silymarin. The dioxane ring enhances antioxidant properties .

Substituent Variations

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • Substituents : Thiazol-2-yl group instead of the thiadiazole-carboxamide’s phenyl group.
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-thiophene-2-carboxamide
  • Substituents : Oxadiazole and nitro-thiophene groups.
  • Key Differences : The oxadiazole ring increases polarity, while the nitro group may influence redox activity.
Antihepatotoxic Activity
  • Benzodioxin vs. Dioxane : Compounds like 4f and 4g (1,4-dioxane-flavone hybrids) show that oxygen-rich rings enhance hepatoprotective effects by modulating oxidative stress markers (e.g., SGOT, SGPT). The target compound’s benzodioxin moiety may similarly stabilize free radicals or interact with hepatic enzymes .
Antiparasitic Potential
  • Patent Derivatives : Benzodioxin-based compounds in patents (e.g., heartworm treatment derivatives) highlight the scaffold’s versatility. The thiadiazole group in the target compound could confer specificity for parasitic enzyme inhibition .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Modifications Biological Activity Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 1,4-Benzodioxin 4-phenyl-1,2,3-thiadiazole-5-carboxamide Undisclosed (structural analog)
SI104 Chromen-4-one 4-phenyl-1,2,3-thiadiazole-5-carboxamide SAR studied
3',4'(1",4"-Dioxino) Flavone (4f) Flavone + 1,4-dioxane Hydroxyl and methyl groups Antihepatotoxic (≈ silymarin)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-... 1,4-Benzodioxin Thiazol-2-yl + methyl-thiadiazole Screening compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives containing the 2,3-dihydro-1,4-benzodioxin moiety?

  • Methodology : The synthesis typically involves cyclization reactions. For example, in acetonitrile under reflux, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides react with N-phenylhydrazinecarboxamides to form intermediates, followed by cyclization in DMF with iodine and triethylamine. This method yields thiadiazole derivatives with confirmed structures via 1H^1H and 13C^{13}C NMR spectroscopy .
  • Key Considerations : Reaction time (1–3 min for initial steps) and solvent choice (e.g., DMF for cyclization) are critical for yield optimization.

Q. How are intermediates characterized during the synthesis of benzodioxin-containing sulfonamides?

  • Methodology : Intermediates such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide are synthesized via reactions of 1,4-benzodioxane-6-amine with sulfonyl chlorides in alkaline media. Characterization includes melting point determination, TLC monitoring, and spectroscopic methods (FT-IR, 1H^1H NMR) .
  • Key Considerations : Aqueous alkaline conditions (pH 9–10) are essential for efficient sulfonamide bond formation.

Advanced Research Questions

Q. What strategies improve reaction yields in multi-step syntheses of benzodioxin-thiadiazole hybrids?

  • Methodology : Optimization involves reagent stoichiometry and solvent selection. For example, ethyl 4-{N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}benzoat reacts with biphenyl-4-sulfonyl chloride in DMF, achieving 35% yield. Lithium hydroxide monohydrate is used for hydrolysis, yielding 41% after purification .
  • Data Contradiction : Lower yields (e.g., 35% in sulfonamide formation) may arise from steric hindrance or competing side reactions. Scaling reactions under inert atmospheres or using microwave-assisted synthesis could mitigate this.

Q. How are structure–activity relationships (SARs) analyzed for benzodioxin-sulfonamide derivatives targeting enzyme inhibition?

  • Methodology : Derivatives with varying substituents (e.g., nitro or alkyl groups) are synthesized and tested for bioactivity. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides are evaluated for bacterial biofilm inhibition and hemolytic activity. Dose-response curves (IC50_{50} values) and molecular docking studies correlate substituent effects with activity .
  • Statistical Analysis : Triplicate experiments with mean ± SEM ensure reproducibility. Microsoft Excel or specialized software (e.g., GraphPad Prism) is used for data analysis .

Q. How can conflicting bioactivity data between in vitro and in silico studies be resolved?

  • Methodology : Discrepancies may arise from assay conditions (e.g., enzyme purity) or computational model limitations. Cross-validation using orthogonal assays (e.g., fluorescence-based enzymatic assays vs. molecular dynamics simulations) is recommended. For example, acetylcholinesterase inhibition results from in vitro assays should align with docking scores of sulfonamide derivatives in the enzyme's active site .
  • Case Study : If a compound shows poor in vitro activity despite favorable docking scores, solubility or membrane permeability issues may require further investigation via logP measurements or PAMPA assays.

Methodological Notes

  • Spectral Data : Always confirm product purity via 1H^1H NMR (e.g., aromatic proton integration) and HRMS .
  • Reagent Handling : Lithium hydride (LiH) in DMF requires anhydrous conditions and controlled temperatures to prevent decomposition .
  • Bioactivity Testing : Include positive controls (e.g., acarbose for α-glucosidase inhibition) and validate assays using enzyme kinetics (e.g., Lineweaver-Burk plots) .

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